6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one
Description
The compound 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one is a synthetic chromen-2-one derivative characterized by:
- Chlorine substitution at position 6 of the chromenone core.
- Phenyl group at position 4.
- Ether-linked side chain at position 7, featuring a 2-oxoethoxy group connected to a 3,4-dihydro-2H-quinoline moiety.
Its molecular formula is C₂₇H₂₁ClNO₄ (molecular weight ≈ 458.92 g/mol).
Properties
IUPAC Name |
6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c27-21-13-20-19(17-7-2-1-3-8-17)14-26(30)32-23(20)15-24(21)31-16-25(29)28-12-6-10-18-9-4-5-11-22(18)28/h1-5,7-9,11,13-15H,6,10,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPNNTVTARLIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one typically involves multiple steps, starting with the preparation of the coumarin and quinoline intermediates. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a cyclization reaction with 3,4-dihydroquinoline . The reaction conditions often include the use of dry solvents such as acetone and controlled temperatures around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoline and coumarin derivatives, each with distinct biological activities. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitutions
Physicochemical and Functional Implications
Alkyl groups (ethyl, propyl, butyl): Increase lipophilicity, which may enhance membrane permeability but reduce solubility .
Chlorobenzyloxy groups: Electron-withdrawing chlorine atoms may alter electron density, affecting reactivity and binding . Epoxide groups: Reactive oxirane rings could serve as synthetic handles for further derivatization .
Molecular Weight and Solubility: Compounds with bulky substituents (e.g., quinoline or dichlorobenzyl) exhibit higher molecular weights (>400 g/mol), which may limit solubility and oral bioavailability.
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